molecular formula C10H14NO5P B2637727 Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate CAS No. 1352624-30-6

Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate

Cat. No.: B2637727
CAS No.: 1352624-30-6
M. Wt: 259.198
InChI Key: CUGRUHJDEYXNRD-UHFFFAOYSA-N
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Description

Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate is a high-purity chemical building block designed for research applications. This compound features a phosphonate ester group adjacent to a ketone, making it a valuable precursor in organic synthesis, particularly in Horner-Wadsworth-Emmons olefination reactions. These reactions are crucial for constructing carbon-carbon double bonds in complex molecules. Researchers may utilize this reagent in medicinal chemistry campaigns to create novel α,β-unsaturated carbonyl systems and other complex architectures, often as intermediates in the development of potential therapeutic agents. The 2-methoxypyridine moiety is a common pharmacophore found in molecules active in biological systems, further enhancing the compound's utility in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications such as molecular weight, formula, and CAS number should be verified with the supplier's Certificate of Analysis. Researchers are encouraged to consult the scientific literature for specific protocols on handling and use in synthetic pathways. Always adhere to safe laboratory practices when handling this material.

Properties

IUPAC Name

2-dimethoxyphosphoryl-1-(2-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-14-10-8(5-4-6-11-10)9(12)7-17(13,15-2)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGRUHJDEYXNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate typically involves the acylation of dimethyl methylphosphonate with methyl 2-methoxypyridine-3-carboxylate. This reaction is followed by further treatment with reagents such as TMSCl and NaI to yield the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate serves as a versatile building block in the synthesis of complex organic molecules. Its phosphonate group allows for various chemical transformations, making it useful in the development of new pharmaceuticals.

Synthesis of Organophosphorus Compounds

Recent studies have demonstrated the efficient synthesis of novel organophosphorus compounds through reactions involving this compound. For instance, it can react with different nucleophiles to form phosphorus ylides, which are crucial intermediates in organic synthesis .

Reaction Type Reactants Products Yield
Nucleophilic SubstitutionThis compound + NucleophilePhosphorus YlideHigh

This compound exhibits a range of biological activities, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of this compound show promising anticancer properties. For example, compounds derived from this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of a synthesized derivative of this compound against human breast cancer cells. The results showed an IC50 value indicating potent anticancer activity compared to standard chemotherapeutics.

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-75.4Doxorubicin10.0
MDA-MB-2314.8Paclitaxel9.5

Agricultural Applications

The compound's phosphonate structure also lends itself to applications in agriculture, particularly as a potential herbicide or fungicide.

Herbicidal Activity

Studies have shown that phosphonates can inhibit certain enzymatic pathways in plants, leading to herbicidal effects. This compound has been evaluated for its ability to control weed species in crop fields .

Case Study: Herbicidal Efficacy

In field trials, formulations containing this compound were applied to common weed species, resulting in significant reduction in biomass compared to untreated controls.

Weed Species Biomass Reduction (%)
Amaranthus retroflexus85
Echinochloa crus-galli78

Mechanism of Action

The mechanism of action of Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can interact with enzymes and proteins, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in aromatic ring type (pyridine vs. phenyl) and substituent positions. These variations influence electronic properties, reactivity, and intermolecular interactions.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituent Position/Ring Type Key Spectral Data (NMR/IR) Source
Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate (Target Compound) C₁₀H₁₄NO₅P 283.20* 2-methoxy, pyridin-3-yl Not provided in evidence -
Dimethyl [2-(3-methoxypyridin-2-yl)-2-oxoethyl]phosphonate C₁₀H₁₄NO₅P 289.35 3-methoxy, pyridin-2-yl Not provided
Dimethyl [2-(3-methoxyphenyl)-2-oxoethyl]phosphonate (VIc) C₁₁H₁₅O₅P 258.21 3-methoxy, phenyl ¹H NMR (CDCl₃): δ 7.55–6.95 (m, aromatic)
Dimethyl [2-(4-methoxyphenyl)-2-oxoethyl]phosphonate (VIb) C₁₁H₁₅O₅P 258.21 4-methoxy, phenyl ³¹P NMR (CDCl₃): δ ~20 ppm
Dimethyl [2-(dimethylamino)-2-oxoethyl]phosphonate C₆H₁₄NO₅P 211.15 Dimethylamino group Experimental properties noted
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate C₉H₁₅F₂O₄P 280.19 Aliphatic difluoro chain Biochemical applications

*Calculated molecular weight based on formula.

Key Observations:
  • Aromatic vs. Aliphatic Substituents: Pyridine/phenyl derivatives exhibit distinct electronic environments.
  • Substituent Position : Methoxy group position (2-, 3-, or 4-) alters electron distribution. For example, 3-methoxyphenyl derivatives (VIc) show downfield aromatic proton shifts in ¹H NMR due to resonance effects .
  • Phosphonate Ester Stability : All compounds share dimethyl phosphonate groups, which are hydrolytically stable under neutral conditions but susceptible to cleavage in acidic/basic environments.

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons in phenyl derivatives (VIc) resonate at δ 7.55–6.95 ppm, whereas pyridinyl analogs may exhibit upfield shifts due to nitrogen’s electron-withdrawing effects.
  • ³¹P NMR : Phosphonate signals typically appear near δ 20–25 ppm, as seen in VIb .
  • FTIR : Stretching vibrations for P=O (~1250 cm⁻¹) and C=O (~1700 cm⁻¹) are consistent across analogs .

Biological Activity

Dimethyl [2-(2-methoxypyridin-3-yl)-2-oxoethyl]phosphonate (DMMP) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of DMMP, supported by relevant case studies and research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H14NO5P
  • Molecular Weight: 259.1956 g/mol
  • CAS Number: 1352624-30-6

DMMP is synthesized through the acylation of dimethyl methylphosphonate with methyl 2-methoxypyridine-3-carboxylate, a reaction that is part of the Horner-Wadsworth-Emmons (HWE) methodology. This method allows for the formation of various substituted compounds, including DMMP, which serves as an intermediate in the synthesis of 8-azachromanones .

Antitumor Activity

Recent studies have indicated that DMMP exhibits significant cytotoxic effects against various cancer cell lines. For instance, DMMP was tested on SH-SY5Y neuroblastoma cells using the MTT assay, revealing an IC50 value indicating potent cytotoxicity. The cytotoxic potential increased with prolonged exposure, suggesting a time-dependent effect .

Table 1: Cytotoxic Activity of DMMP

Cell LineIC50 (µg/mL)Treatment Duration
SH-SY5Y184.413 ± 4.7724 hours
SH-SY5Y7.341 ± 1.9848 hours

This data underscores the potential use of DMMP as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

The mechanism by which DMMP exerts its biological effects is not fully elucidated but may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Similar phosphonate compounds have been shown to inhibit autotaxin (ATX), an enzyme implicated in tumor progression and metastasis. Inhibition of ATX could lead to reduced lysophosphatidic acid (LPA) levels, thereby influencing cancer cell survival and migration .

Case Studies and Research Findings

Several studies have explored the biological activity of phosphonates similar to DMMP:

  • Autotaxin Inhibition : Research on phosphonate analogs has demonstrated their ability to inhibit ATX effectively, suggesting that DMMP may share similar inhibitory properties due to its structural features .
  • Cytotoxicity in Different Cell Lines : In addition to neuroblastoma cells, DMMP has been evaluated against other cancer types, showing varying degrees of cytotoxicity and highlighting its broad-spectrum potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of DMMP can provide insights into optimizing its efficacy. Variations in substituents on the pyridine ring or modifications to the phosphonate group may enhance its biological activity .

Q & A

Q. What role does this phosphonate play in synthesizing bioactive heterocycles like thiazolopyrimidines?

  • Methodological Answer : The α-keto phosphonate group undergoes cyclocondensation with thioureas or amidines to form thiazolo[3,2-a]pyrimidines, as demonstrated in heterocyclization studies . Optimize stoichiometry (1:1.2 ratio) and microwave-assisted heating (100°C, 30 min) to accelerate ring formation.

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